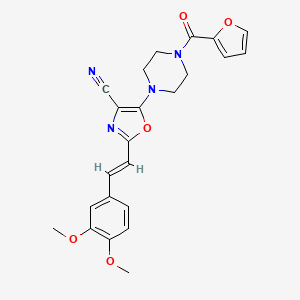![molecular formula C10H6N6O4 B2867818 6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 482574-70-9](/img/structure/B2867818.png)
6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A common method involves the use of a simple, efficient procedure, which has been demonstrated to be reproducible and scalable . The synthesis often involves the cyclocondensation of a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are known to undergo various chemical reactions. For instance, they can participate in cycloaddition reactions with pyridine N-imine . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Future Directions
The future directions for research on “6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” and related compounds could involve further exploration of their synthesis, functionalization, and potential applications . Their significant photophysical properties suggest potential for optical applications , and their inhibitory activity suggests potential as therapeutic agents .
properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(19)20/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGUIKPCRXXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)




![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)
![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)

